molecular formula C12H24N2O2 B6340520 Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate CAS No. 1221341-34-9

Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate

Cat. No.: B6340520
CAS No.: 1221341-34-9
M. Wt: 228.33 g/mol
InChI Key: MUHJIWRBFQKCLN-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is a synthetic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate typically involves the reaction of ethyl acrylate with 2-(piperidin-1-yl)ethylamine under controlled conditions. The reaction is carried out in an anhydrous solvent, such as ethanol, with a catalyst like trifluoromethanesulfonic acid. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours . After the reaction, the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The raw materials used are readily available and cost-effective, making the industrial production process economically viable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Properties

IUPAC Name

ethyl 3-(2-piperidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-2-16-12(15)6-7-13-8-11-14-9-4-3-5-10-14/h13H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHJIWRBFQKCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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